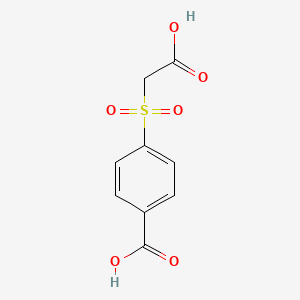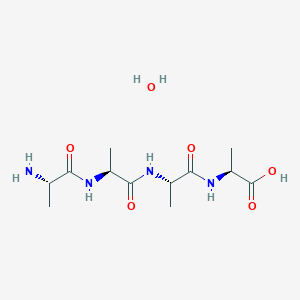![molecular formula C24H21N3O B11990467 3-(9H-carbazol-9-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B11990467.png)
3-(9H-carbazol-9-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(9H-カルバゾール-9-イル)-N'-[(1E,2E)-3-フェニルプロプ-2-エン-1-イリデン]プロパンヒドラジドは、カルバゾール部分をフェニルプロプ-2-エン-1-イリデンブリッジを介してヒドラジド基に結合した複雑な有機化合物です。
準備方法
合成経路と反応条件
3-(9H-カルバゾール-9-イル)-N'-[(1E,2E)-3-フェニルプロプ-2-エン-1-イリデン]プロパンヒドラジドの合成は、通常、以下の手順を含みます。
カルバゾール部分の形成: カルバゾールユニットは、ジフェニルアミン誘導体の環化によって合成できます。
ヒドラジドの形成: ヒドラジド基は、カルバゾール誘導体を水和ヒドラジンと還流条件下で反応させることによって導入されます。
縮合反応: 最後のステップは、ヒドラジドをシナミルアルデヒドと酸性または塩基性条件下で縮合させて、目的の化合物を形成することです。
工業生産方法
この化合物の具体的な工業生産方法はよく文書化されていませんが、一般的なアプローチは、実験室合成手順のスケールアップを含みます。これには、反応条件の最適化、連続フロー反応器の使用、再結晶またはクロマトグラフィー技術による最終製品の純度の確保が含まれます。
化学反応の分析
反応の種類
3-(9H-カルバゾール-9-イル)-N'-[(1E,2E)-3-フェニルプロプ-2-エン-1-イリデン]プロパンヒドラジドは、さまざまな化学反応を受ける可能性があり、これには次のものが含まれます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化でき、酸化誘導体の形成につながります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの試薬を使用した還元反応は、ヒドラジド基をアミンに変換できます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: ルイス酸触媒の存在下で、臭素またはニトロニウムイオンなどの求電子剤。
主な生成物
酸化: 酸化されたカルバゾール誘導体。
還元: 元の化合物のアミノ誘導体。
置換: ハロゲン化またはニトロ化されたカルバゾール誘導体。
科学研究アプリケーション
3-(9H-カルバゾール-9-イル)-N'-[(1E,2E)-3-フェニルプロプ-2-エン-1-イリデン]プロパンヒドラジドは、いくつかの科学研究アプリケーションを持っています。
有機エレクトロニクス: この化合物のカルバゾール部分は、有機発光ダイオード(OLED)や有機光起電セルで使用するための潜在的な候補となります。
医薬品化学: ヒドラジド基は、その生物活性が知られており、この化合物を新しい医薬品を開発するための潜在的なリード化合物としています。
材料科学: この化合物は、ユニークな電子特性を持つ新しいポリマーや材料の合成に使用できます。
科学的研究の応用
3-(9H-carbazol-9-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide has several scientific research applications:
Organic Electronics: The compound’s carbazole moiety makes it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Medicinal Chemistry: The hydrazide group is known for its biological activity, making this compound a potential lead for developing new pharmaceuticals.
Material Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.
作用機序
3-(9H-カルバゾール-9-イル)-N'-[(1E,2E)-3-フェニルプロプ-2-エン-1-イリデン]プロパンヒドラジドの作用機序は、その官能基を介した分子標的との相互作用を含みます。カルバゾール部分は、π-πスタッキング相互作用に参加できますが、ヒドラジド基は、生物学的分子と水素結合を形成できます。これらの相互作用は、酵素や受容体の活性を調節し、さまざまな生物学的効果につながる可能性があります。
類似の化合物との比較
類似の化合物
3-(9H-カルバゾール-9-イル)フェニルボロン酸: この化合物は、カルバゾール部分を共有していますが、官能基が異なり、生物学的用途では汎用性が低くなります。
1,3-ジ(9H-カルバゾール-9-イル)ベンゼン: 別のカルバゾール系化合物であり、その優れた熱安定性と電子特性により、主に有機エレクトロニクスで使用されています。
独自性
3-(9H-カルバゾール-9-イル)-N'-[(1E,2E)-3-フェニルプロプ-2-エン-1-イリデン]プロパンヒドラジドは、カルバゾール部分とヒドラジド基を組み合わせているため、さまざまな化学反応と複数の分野でのアプリケーションのための汎用性の高いプラットフォームを提供します。
類似化合物との比較
Similar Compounds
3-(9H-carbazol-9-yl)phenylboronic acid: This compound shares the carbazole moiety but differs in its functional groups, making it less versatile in biological applications.
1,3-di(9H-carbazol-9-yl)benzene: Another carbazole-based compound, primarily used in organic electronics due to its excellent thermal stability and electronic properties.
Uniqueness
3-(9H-carbazol-9-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide is unique due to its combination of a carbazole moiety and a hydrazide group, providing a versatile platform for various chemical reactions and applications in multiple fields.
特性
分子式 |
C24H21N3O |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
3-carbazol-9-yl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide |
InChI |
InChI=1S/C24H21N3O/c28-24(26-25-17-8-11-19-9-2-1-3-10-19)16-18-27-22-14-6-4-12-20(22)21-13-5-7-15-23(21)27/h1-15,17H,16,18H2,(H,26,28)/b11-8+,25-17+ |
InChIキー |
KJPXZMOXQQJBKS-RNZORNNISA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 |
正規SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-dimethyl-4-[5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]aniline](/img/structure/B11990399.png)

![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11990410.png)
![3-(1-Naphthyl)-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990414.png)
![3-(3-nitrophenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990416.png)
![Methyl 4-{[7-({(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl}oxy)-4-oxo-4H-chromen-3-YL]oxy}benzoate](/img/structure/B11990417.png)

![N'-{(E)-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B11990425.png)
![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]-](/img/structure/B11990435.png)
![3-methoxy-2-methyl-6-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B11990443.png)
![3-(3-ethoxyphenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990449.png)
![(4-Chlorophenyl)[2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone](/img/structure/B11990456.png)

